Lodoxamide ethyl

Description

Structure

3D Structure

Properties

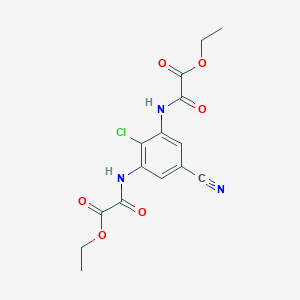

IUPAC Name |

ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAPIYHWPPFBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202137 |

Source

|

| Record name | Lodoxamide ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-13-6 |

Source

|

| Record name | Acetic acid, 2,2′-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxo-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodoxamide ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodoxamide ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODOXAMIDE ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQY1B8145B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mast Cell-Stabilizing Mechanism of Lodoxamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lodoxamide is a potent mast cell-stabilizing agent utilized primarily in the management of allergic hypersensitivity reactions, such as allergic conjunctivitis.[1][2] Its therapeutic efficacy stems from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators that drive the allergic cascade.[1][2][3] The core mechanism of action is centered on the inhibition of calcium influx into the mast cell following allergen stimulation.[1][4][5] By preventing the rise in intracellular calcium, lodoxamide effectively uncouples the initial allergen-IgE signaling event from the downstream cellular machinery responsible for granule exocytosis. This guide provides an in-depth examination of this mechanism, supported by experimental protocols to validate its action and comparative data to contextualize its pharmacological profile.

Introduction: The Mast Cell in Type I Hypersensitivity

Mast cells are sentinel cells of the immune system, strategically located at mucosal surfaces and connective tissues. They are central players in Type I immediate hypersensitivity reactions. The process is initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface. This aggregation triggers a complex intracellular signaling cascade, culminating in mast cell degranulation—the fusion of pre-formed cytoplasmic granules with the cell membrane and the release of their potent inflammatory contents, including histamine, proteases (like tryptase), and chemotactic factors.[2] This release is critically dependent on a sustained increase in intracellular calcium concentration ([Ca²⁺]i).

Section 1: Core Mechanism of Action of Lodoxamide

Lodoxamide exerts its therapeutic effect by functioning as a mast cell stabilizer.[2][5] Unlike antihistamines, which block the action of released histamine at its receptor, lodoxamide acts upstream to prevent the release of histamine and other mediators from the mast cell in the first place.[1][3]

1.1 Inhibition of Calcium Influx: The Central Tenet

The definitive step in mast cell activation leading to degranulation is the influx of extracellular calcium.[1] While the precise molecular target of lodoxamide is not fully elucidated, extensive functional data demonstrates that its primary mode of action is the prevention or significant reduction of calcium ion (Ca²⁺) influx into the mast cell following IgE-mediated stimulation.[1][4][5] This action is crucial because the rise in intracellular calcium is the essential trigger for the enzymatic and structural protein changes that lead to the fusion of granules with the cell membrane and subsequent mediator release.[1] Studies have consistently shown that lodoxamide can inhibit mediator release initiated by various stimuli, including anti-IgE and calcium ionophores, underscoring its role in modulating a final common pathway involving calcium mobilization.[4]

1.2 Interruption of the FcεRI Signaling Cascade

The cross-linking of FcεRI receptors initiates a signaling cascade that activates protein tyrosine kinases (e.g., Lyn, Syk) and subsequently phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. This initial release depletes the internal stores, which in turn activates store-operated calcium (SOC) channels, primarily the Orai1 channels, on the plasma membrane. This opening of Orai1 channels mediates the sustained influx of extracellular calcium necessary for degranulation. Lodoxamide intervenes at this critical juncture by inhibiting this influx.

Section 2: Pharmacological Profile & Comparative Efficacy

Lodoxamide is recognized for its high potency, often exceeding that of the archetypal mast cell stabilizer, cromolyn sodium.[4] In rat models, lodoxamide tromethamine was found to be approximately 2,500 times more active than disodium cromoglycate (DSCG).[4] Clinical studies in patients with vernal keratoconjunctivitis have also demonstrated that lodoxamide 0.1% provides statistically superior and earlier alleviation of key signs and symptoms compared to cromolyn sodium 4%.[6][7]

| Parameter | Lodoxamide | Cromolyn Sodium | Reference |

| Relative Potency (Rat PCA Model) | ~2,500x DSCG | 1x (Baseline) | [4] |

| IC₅₀ (Histamine Release, Rat Mast Cells) | 0.1 - 50 µM | Higher (less potent) | [4] |

| Clinical Efficacy (Allergic Conjunctivitis) | Superior relief of signs/symptoms | Effective, but less so than Lodoxamide | [6][7] |

| Additional Effects | Inhibits eosinophil chemotaxis/activation | Weaker effects on other inflammatory cells | [2][8][9] |

Section 3: Experimental Validation of Lodoxamide's Mechanism

To rigorously assess the mechanism of action of lodoxamide, two key in vitro assays are indispensable: a mast cell degranulation assay and a calcium influx assay. These protocols provide a self-validating system where the functional outcome (inhibition of degranulation) is directly correlated with the proposed mechanism (blockade of calcium influx).

Protocol 3.1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Rationale: Mast cell degranulation involves the release of the entire contents of secretory granules. The enzyme β-hexosaminidase is co-localized with histamine in these granules and is released in a proportional manner upon cell activation.[10] It is a stable and reliable marker, and its enzymatic activity can be easily quantified using a colorimetric assay, making it a preferred alternative to technically complex histamine measurements.[10][11]

Methodology: This protocol is adapted for a 96-well plate format using a cultured mast cell line (e.g., RBL-2H3 or LAD2).

-

Cell Seeding & Sensitization:

-

Seed mast cells (e.g., 5-10x10⁴ cells/well) in a 96-well flat-bottom plate.

-

Sensitize cells overnight by adding anti-DNP IgE (e.g., 0.5 µg/mL) to the culture medium. This allows the IgE to bind to the FcεRI receptors.

-

-

Cell Preparation:

-

Lodoxamide Pre-incubation:

-

Prepare serial dilutions of Lodoxamide ethyl in buffer.

-

Add the Lodoxamide solutions to the appropriate wells. Include a "vehicle control" (buffer only) and incubate for 15-30 minutes at 37°C.[13]

-

-

Antigen Challenge:

-

Sample Collection & Enzyme Assay:

-

Stop the reaction by placing the plate on ice. Centrifuge at 450 x g for 5 minutes at 4°C to pellet the cells.[13]

-

Carefully transfer an aliquot of the supernatant (e.g., 30-50 µL) from each well to a new flat-bottom 96-well plate.[10][13]

-

Add the substrate solution, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), to each well containing the supernatant.[10]

-

-

Data Acquisition:

-

Calculation:

-

Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Sample OD - Buffer OD) / (Triton OD - Buffer OD)] x 100[10]

-

Protocol 3.2: Calcium Influx Assay

Rationale: To directly verify that lodoxamide inhibits mast cell degranulation by blocking calcium entry, it is essential to measure intracellular calcium concentration ([Ca²⁺]i). This is achieved using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.[14][15] These are cell-permeant esters that are cleaved by intracellular esterases, trapping the dye inside the cell.[14] The fluorescence intensity of the dye (or the ratio of fluorescence at different excitation wavelengths for ratiometric dyes like Fura-2) is directly proportional to the [Ca²⁺]i, allowing for real-time measurement of calcium flux upon cell stimulation.[14][16]

Methodology: This protocol describes a general procedure for use with a fluorescence plate reader or confocal microscope.

-

Cell Preparation:

-

Harvest sensitized mast cells and resuspend them in a suitable physiological buffer (e.g., Tyrode's solution).

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) for 30-45 minutes at 37°C in the dark.[16][17] Some cell types may benefit from the inclusion of an anion-pump inhibitor like probenecid to prevent dye extrusion.[15]

-

After loading, wash the cells twice with fresh buffer to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cells.[16][17]

-

-

Assay Setup:

-

Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

-

Place the plate into the fluorescence reader and allow the temperature to equilibrate to 37°C.

-

-

Measurement of Calcium Flux:

-

Baseline: Begin recording fluorescence intensity to establish a stable baseline for each well.

-

Lodoxamide Addition: Using the instrument's injection system, add the desired concentration of Lodoxamide (or vehicle control) and continue recording to observe any effect on the baseline calcium level.

-

Antigen Stimulation: After a short pre-incubation (2-5 minutes), inject the antigen (e.g., DNP-HSA) to stimulate the cells.

-

Post-Stimulation: Continue recording the fluorescence signal to capture the rise in intracellular calcium. In lodoxamide-treated wells, this rise should be significantly blunted or absent.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a ratio (ΔF/F₀), where F₀ is the baseline fluorescence before stimulation and ΔF is the peak fluorescence minus the baseline.[16]

-

Compare the ΔF/F₀ values between control and lodoxamide-treated cells to quantify the degree of inhibition.

-

Conclusion

Lodoxamide is a highly potent mast cell stabilizer whose mechanism of action is fundamentally linked to its ability to prevent the influx of extracellular calcium upon allergen-IgE stimulation.[1][4] This action effectively halts the signaling cascade at a critical control point, preventing the degranulation and release of histamine and other inflammatory mediators responsible for the symptoms of allergic disease.[2][3] The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm this mechanism, highlighting the direct link between the inhibition of calcium mobilization and the functional stabilization of the mast cell. Understanding this core mechanism is crucial for the rational development of next-generation anti-allergic therapies.

References

-

Patsnap Synapse. (2024). What is Lodoxamide Tromethamine used for?[Link]

-

Turan, F. N., et al. (2007). Mechanisms and comparison of anti-allergic efficacy of topical lodoxamide and cromolyn sodium treatment in vernal keratoconjunctivitis. PubMed. [Link]

-

Johnson, H. G., & Van Hout, C. A. (1986). The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma. Agents and Actions. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lodoxamide Tromethamine?[Link]

-

Meds.is. (n.d.). What's better: Lodoxamide vs Cromolyn sodium?[Link]

-

National Center for Biotechnology Information. (n.d.). Lodoxamide. PubChem Compound Database. [Link]

-

Mackenzie, A. E., et al. (2014). The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35. Molecular Pharmacology. [Link]

-

Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. [Link]

-

Protocols.io. (2020). Detecting degranulation via hexosaminidase assay. [Link]

-

Taylor & Francis Online. (n.d.). Lodoxamide – Knowledge and References. [Link]

-

JoVE. (n.d.). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. [Link]

-

Phillips, M. J., et al. (1987). Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol. International Archives of Allergy and Applied Immunology. [Link]

-

Reber, L. L., et al. (2012). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of Visualized Experiments. [Link]

-

ResearchGate. (2014). Mechanisms and comparison of anti-allergic efficacy of topical lodoxamide and cromolyn sodium treatment in vernal keratoconjunctivitis. [Link]

-

ResearchGate. (2019). How to measure degranulation assay for suspension cells?[Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

-

Mackenzie, A. E., et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. PubMed. [Link]

-

Moqbel, R., et al. (1995). Inhibitory effects of lodoxamide on eosinophil activation. Allergy. [Link]

-

Kupferschmid, J. P., et al. (1991). Prevention of ischemia-reperfusion injury by the allergy drug lodoxamide tromethamine. The Annals of Thoracic Surgery. [Link]

-

Santos, C. I., et al. (1992). Efficacy and safety of lodoxamide 0.1% vs cromolyn sodium 4% in patients with vernal keratoconjunctivitis. American Journal of Ophthalmology. [Link]

-

Fahy, G. T., et al. (1992). Randomised double-masked trial of lodoxamide and sodium cromoglycate in allergic eye disease. A multicentre study. European Journal of Ophthalmology. [Link]

-

Ciprandi, G., et al. (2003). Antiallergic activity of topical lodoxamide on in vivo and in vitro models. Allergy and Asthma Proceedings. [Link]

-

Yu, Y., et al. (2016). Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1. PLOS ONE. [Link]

-

Flesch, J., & Penner, R. (1994). Non-specific effects of calcium entry antagonists in mast cells. Pflügers Archiv. [Link]

-

Leonardi, A., et al. (1997). Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis. Ophthalmology. [Link]

-

Reisman, R. E., & Bernstein, J. (1981). Effect of lodoxamide ethyl on allergy skin tests. The Journal of Allergy and Clinical Immunology. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]

-

Semantic Scholar. (1995). Inhibitory Effects of Lodoxamide on Eosinophil Activation. [Link]

Sources

- 1. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of lodoxamide 0.1% vs cromolyn sodium 4% in patients with vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomised double-masked trial of lodoxamide and sodium cromoglycate in allergic eye disease. A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of lodoxamide on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of Lodoxamide on Eosinophil Activation | Semantic Scholar [semanticscholar.org]

- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 12. abmgood.com [abmgood.com]

- 13. researchgate.net [researchgate.net]

- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

Lodoxamide tromethamine vs Lodoxamide ethyl for research

An In-Depth Technical Guide for Researchers: Lodoxamide Tromethamine vs. Lodoxamide Ethyl

Authored by: A Senior Application Scientist

Introduction: Dissecting a Mast Cell Stabilizer for Preclinical Research

Lodoxamide is a potent mast cell stabilizer, recognized for its efficacy in mitigating Type I immediate hypersensitivity reactions.[1][2] It operates by preventing the degranulation of mast cells, thereby inhibiting the release of histamine, slow-reacting substances of anaphylaxis (SRS-A), and other inflammatory mediators that orchestrate the allergic cascade.[2][3][4] This activity has established its clinical use, particularly in ophthalmology for treating conditions like vernal keratoconjunctivitis.[2][5]

For the researcher, however, "Lodoxamide" is not a monolithic entity. It is primarily available in two forms for laboratory use: Lodoxamide tromethamine , a water-soluble salt, and Lodoxamide ethyl , its diethyl ester precursor. The choice between these two molecules is a critical decision point in experimental design, dictated by factors such as solubility requirements, formulation strategy, and the specific biological question being investigated.

This guide provides an in-depth technical comparison of Lodoxamide tromethamine and Lodoxamide ethyl. We will move beyond a simple cataloging of properties to explain the causal relationships between their chemical structures and their practical applications in a research setting. Our objective is to equip you, the drug development professional, with the field-proven insights necessary to select the appropriate compound and design robust, self-validating experimental protocols.

Part 1: Core Molecular Attributes and Their Research Implications

The fundamental differences between the tromethamine salt and the ethyl ester dictate their behavior in experimental systems. Understanding these physicochemical properties is the first step in sound experimental design.

Physicochemical Properties: A Comparative Analysis

The conversion of the Lodoxamide free acid to its tromethamine salt or its ethyl ester profoundly alters its physical characteristics.

| Property | Lodoxamide Tromethamine | Lodoxamide Ethyl | Causality & Research Implication |

| Chemical Name | N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid tromethamine salt[4] | Diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate[6] | The tromethamine salt is formed by an acid-base reaction, creating an ionic, highly polar molecule. The ethyl ester is formed by esterification of the carboxylic acid groups, resulting in a less polar, more lipophilic molecule. |

| Molecular Formula | C₁₉H₂₈O₁₂N₅Cl[4] | C₁₅H₁₄ClN₃O₆[6][7] | The addition of two tromethamine molecules significantly increases the molecular weight and hydrogen bonding potential of the salt form. |

| Molecular Weight | 553.91 g/mol [4] | 367.74 g/mol [6] | Crucial for Molarity Calculations: Researchers must use the correct molecular weight when preparing stock solutions to ensure accurate molar concentrations. |

| Solubility | Water-soluble[4] | Sparingly soluble in water; Soluble in ethanol.[6] | Primary Decision Factor: Lodoxamide tromethamine is ideal for aqueous buffers used in most in vitro assays and for creating ophthalmic solutions for in vivo studies. Lodoxamide ethyl requires organic solvents (like DMSO or ethanol) for stock solutions and is better suited for non-aqueous formulations or studies investigating cell membrane permeability. |

| Melting Point | Not specified; Lodoxamide free acid melts at 212°C (decomposition).[6] | 177-179°C[6] | Reflects the different crystalline structures and intermolecular forces. The defined melting point of the ethyl ester is a useful parameter for identity and purity confirmation. |

| Storage | Store at 15–27°C.[5] | Store at 0-8°C.[7] | Adherence to recommended storage conditions is critical for maintaining compound integrity and ensuring experimental reproducibility. |

Mechanism of Action: A Shared Pathway

Both Lodoxamide tromethamine and Lodoxamide ethyl exert their biological effect through the same active moiety: the Lodoxamide molecule. The tromethamine salt and the ethyl ester are essentially pro-drugs that deliver the active Lodoxamide to the biological system.

The core mechanism is the stabilization of the mast cell membrane.[3][8][9] This is achieved by preventing the influx of calcium ions (Ca²⁺) into the mast cell following antigen stimulation.[2][3][4] This calcium influx is the critical trigger for degranulation. By inhibiting this step, Lodoxamide prevents the release of a host of pre-formed and newly synthesized inflammatory mediators, including:

-

Histamine: Responsible for acute allergic symptoms like itching and vasodilation.[3]

-

Slow-Reacting Substances of Anaphylaxis (SRS-A): Now known as leukotrienes, which are potent bronchoconstrictors.[4]

-

Tryptase: A protease released from mast cell granules, often used as a biomarker for mast cell activation.[10]

Furthermore, Lodoxamide has been shown to inhibit the chemotaxis of eosinophils, another key cell type involved in the later phases of allergic inflammation.[2][4][8]

Signaling Pathway of Mast Cell Stabilization by Lodoxamide

Caption: Lodoxamide inhibits mast cell degranulation by preventing antigen-stimulated calcium influx.

Part 2: Experimental Design and Methodologies

The choice between the tromethamine salt and the ethyl ester directly impacts protocol design, from solution preparation to the interpretation of results.

Formulation and Preparation: A Practical Guide

-

Lodoxamide Tromethamine: Due to its high water solubility, this is the compound of choice for most standard biological assays.

-

Stock Solution Preparation: Can be directly dissolved in aqueous buffers (e.g., PBS, Tyrode's solution) or cell culture media to create high-concentration stock solutions. This avoids the use of organic solvents which can be cytotoxic or interfere with the assay.

-

Application: Ideal for in vitro studies with cultured cells and for topical in vivo administration, such as ophthalmic drops, where an aqueous vehicle is required.[3]

-

-

Lodoxamide Ethyl: Its lipophilic nature necessitates a different approach.

-

Stock Solution Preparation: Typically requires dissolution in an organic solvent like DMSO or ethanol. It is critical to create a high-concentration stock so that the final concentration of the organic solvent in the assay medium is non-toxic and non-interfering (usually <0.1%).

-

Application: May be preferred for studies investigating structure-activity relationships of ester pro-drugs, developing non-aqueous formulations (e.g., ointments), or when enhanced penetration across lipid membranes is the desired experimental variable.[11]

-

Protocol 1: In Vitro Mast Cell Stabilization Assay

This protocol provides a self-validating system to quantify the mast cell stabilizing activity of Lodoxamide. The key readout is the inhibition of β-hexosaminidase release, a stable and reliable marker of degranulation.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Lodoxamide on antigen-induced degranulation in RBL-2H3 cells.

Methodology:

-

Cell Culture: Culture RBL-2H3 cells (a rat basophilic leukemia cell line that is a well-established model for mast cells) in MEM supplemented with 20% FBS and antibiotics.

-

Sensitization: Seed cells in a 24-well plate. 24 hours later, sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 0.5 µg/mL). This loads the FcεRI receptors.

-

Compound Preparation:

-

Lodoxamide Tromethamine: Prepare a 10 mM stock solution in Tyrode's buffer. Create serial dilutions in the same buffer.

-

Lodoxamide Ethyl: Prepare a 100 mM stock in DMSO. Create serial dilutions in Tyrode's buffer, ensuring the final DMSO concentration is ≤0.1% in all wells.

-

-

Pre-incubation: Wash the sensitized cells twice with Tyrode's buffer. Add the Lodoxamide dilutions to the appropriate wells and incubate for 30 minutes at 37°C.

-

Antigen Challenge: Trigger degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin; e.g., 1 µg/mL) to all wells except the negative control. Incubate for 1 hour at 37°C.

-

Quantification of Degranulation:

-

Carefully collect the supernatant from each well.

-

To measure total mediator release (100% degranulation), lyse the cells in the positive control wells with Triton X-100 (0.1%).

-

Add a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both supernatant samples and cell lysates.

-

Stop the reaction with a stop buffer (e.g., 0.1 M carbonate buffer).

-

Read the absorbance at 405 nm using a plate reader.

-

-

Calculation: Calculate the percentage of inhibition of β-hexosaminidase release for each Lodoxamide concentration compared to the untreated (but antigen-stimulated) control. Plot the results to determine the IC₅₀.

Workflow for Mast Cell Stabilization Assay

Caption: Step-by-step workflow for quantifying mast cell stabilization activity in vitro.

Protocol 2: HPLC Method for Purity and Concentration Analysis

Verifying the concentration and purity of your test compounds is a cornerstone of trustworthy research. This general HPLC protocol can be adapted for Lodoxamide analysis.

Objective: To confirm the purity of Lodoxamide ethyl or the concentration of a prepared Lodoxamide tromethamine solution.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) at a ratio of 50:50. The exact ratio may require optimization.[12][13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: Determine the maximal absorption wavelength (λmax) using a UV-Vis spectrophotometer. For similar compounds, this is often in the 220-260 nm range.[12][13][14]

-

-

Standard Preparation:

-

Accurately weigh a reference standard of Lodoxamide tromethamine or Lodoxamide ethyl.

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the appropriate solvent (water for tromethamine, acetonitrile/methanol for ethyl).

-

Create a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Dilute the experimental sample to fall within the concentration range of the calibration curve.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the experimental sample.

-

-

Calculation:

-

Determine the concentration of the unknown sample by interpolating its peak area from the standard curve.

-

Assess purity by examining the chromatogram for extraneous peaks. Purity can be expressed as the area of the main peak relative to the total area of all peaks.

-

Workflow for HPLC Analysis

Caption: A generalized workflow for the quality control of Lodoxamide samples using HPLC.

Part 3: Decision Matrix for Researchers

The optimal choice between Lodoxamide tromethamine and Lodoxamide ethyl is entirely dependent on the research objective. This matrix provides a clear guide for making an informed decision.

| Research Goal | Recommended Compound | Justification |

| Standard in vitro cell-based assays (e.g., mast cell degranulation, cytokine release) | Lodoxamide Tromethamine | High Water Solubility: Allows for direct dissolution in aqueous buffers, avoiding solvent-induced artifacts and cytotoxicity. This is the most direct way to study the active moiety's effect in an aqueous biological system. |

| Replication of clinical ophthalmic studies or topical in vivo models | Lodoxamide Tromethamine | Clinically Relevant Form: This is the salt used in the commercial ophthalmic solution Alomide®.[3][4] Using this form ensures results are comparable to existing clinical and preclinical data. |

| Studies on cell membrane permeability or structure-activity relationships of ester prodrugs | Lodoxamide Ethyl | Increased Lipophilicity: The ethyl ester form is less polar and may exhibit different membrane transport characteristics. It is suitable for investigating how esterification affects bioavailability or cellular uptake. |

| Development of non-aqueous or lipid-based formulations (e.g., ointments, suspensions) | Lodoxamide Ethyl | Solvent Compatibility: Its solubility in organic solvents and lipids makes it a more suitable candidate for incorporation into hydrophobic delivery vehicles.[11] |

| Basic chemical synthesis and derivatization studies | Lodoxamide Ethyl | Reactive Precursor: The ester can serve as a chemical handle for further synthetic modifications, allowing for the creation of novel Lodoxamide analogs. |

Conclusion

Lodoxamide tromethamine and Lodoxamide ethyl are two sides of the same coin, each offering distinct advantages for the researcher. Lodoxamide tromethamine is the workhorse for aqueous-based in vitro and ophthalmic in vivo research, offering ease of use, high solubility, and direct clinical relevance. Lodoxamide ethyl , in contrast, is a specialized tool for formulation development, membrane transport studies, and synthetic chemistry, where its lipophilic nature and ester structure are paramount.

By understanding the fundamental physicochemical differences and their causal implications for experimental design, researchers can confidently select the appropriate compound, ensuring the integrity, reproducibility, and ultimate success of their investigations into mast cell-mediated allergic diseases.

References

- Patsnap Synapse. (2024-06-14).

- PharmaCompass. (2023-01-26). Lodoxamide : Indications, Uses, Dosage, Drugs Interactions, Side effects.

- Drugs.com. (2025-03-10). Lodoxamide (EENT) Monograph for Professionals.

- UpToDate.

- Patsnap Synapse. (2024-07-17). What is the mechanism of Lodoxamide Tromethamine?

- U.S. Food and Drug Administration. (n.d.). ALOMIDE® (lodoxamide tromethamine ophthalmic solution) 0.1%.

- RxList. Alomide (Lodoxamide Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings.

- Charles River Labor

- Health Canada. (2017-03-22). Lodoxamide Ophthalmic Solution - Product Monograph.

- Ciprandi, G., Buscaglia, S., Pesce, G., et al. (1996). Antiallergic activity of topical lodoxamide on in vivo and in vitro models. Allergy, 51(12), 946-51.

- Sigma-Aldrich. Lodoxamide ethyl | 53882-13-6.

- PubChem. Lodoxamide | C11H6ClN3O6.

- Leonardi, A., et al. (2005). Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis. Ophthalmology, 112(1), 103-8.

- Cerqueti, P. M., et al. (1994). Lodoxamide treatment of allergic conjunctivitis. International Archives of Allergy and Immunology, 105(2), 185-9.

- Science.gov.

- Merck Index. (n.d.). Lodoxamide.

- ResearchGate. (2025-08-10). Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets.

- SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC)

- ResearchGate. (2025-08-07). Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity.

Sources

- 1. Lodoxamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. Alomide (Lodoxamide Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. Lodoxamide [drugfuture.com]

- 7. Lodoxamide ethyl | 53882-13-6 [sigmaaldrich.com]

- 8. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]

- 9. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. compound ophthalmic formulation: Topics by Science.gov [science.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Lodoxamide Ethyl: A Deep Dive into its Discovery and Synthetic Pathway

A Technical Guide for Drug Development Professionals

Abstract

Lodoxamide, a potent mast cell stabilizer, has carved a significant niche in the therapeutic landscape of ocular allergic disorders. Marketed as its tromethamine salt, it effectively manages conditions like vernal keratoconjunctivitis by inhibiting the Type I immediate hypersensitivity reaction. This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic pathway of Lodoxamide Ethyl, the ethyl ester precursor to the active pharmaceutical ingredient. We will dissect the key chemical transformations, offering a granular, step-by-step protocol for its synthesis, and provide insights into the chemical reasoning that underpins this process. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of Lodoxamide's chemistry.

Introduction: The Significance of Lodoxamide in Allergy Treatment

Ocular allergic reactions, such as vernal keratoconjunctivitis, are characterized by significant inflammation driven by the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. Lodoxamide emerged as a crucial therapeutic agent, acting as a mast cell stabilizer to mitigate these effects.[1] Its mechanism of action, while not fully elucidated, is believed to involve the prevention of calcium influx into mast cells upon antigen stimulation, thereby stabilizing the cell membrane and preventing the release of histamine. This mode of action provides a targeted approach to managing the allergic cascade. Lodoxamide is notably more potent than earlier mast cell stabilizers like cromolyn sodium, highlighting its importance in the field. This guide will focus on the synthesis of Lodoxamide Ethyl, a key intermediate and the ethyl ester form of the active Lodoxamide molecule.

The Genesis of Lodoxamide: A Discovery by Upjohn

Lodoxamide was developed by The Upjohn Company, with the internal designation U-42,585E. Its discovery was part of a dedicated research program aimed at identifying novel compounds with potent anti-allergic properties. The pioneering work on this class of compounds was detailed in a seminal 1978 publication in the Journal of Medicinal Chemistry and further protected by U.S. Patent 4,152,438. This research laid the groundwork for understanding the structure-activity relationships of N,N'-(substituted-phenylene)dioxamic acids and their esters, ultimately leading to the identification of Lodoxamide as a lead candidate.

The Synthetic Pathway to Lodoxamide Ethyl

The synthesis of Lodoxamide Ethyl is a multi-step process that hinges on the construction of a key intermediate, a substituted diaminobenzonitrile, followed by the introduction of the dioxamic acid ester moieties. The overall pathway can be logically divided into two main stages: the synthesis of the core aromatic diamine and its subsequent acylation.

Stage 1: Synthesis of the Key Intermediate: 4-Chloro-2,6-diaminobenzonitrile

The synthesis of the crucial diamine intermediate begins with a commercially available starting material and proceeds through nitration and subsequent reduction steps.

3.1.1. Step 1: Dinitration of 4-chlorobenzonitrile

The initial step involves the dinitration of 4-chlorobenzonitrile to yield 4-chloro-3,5-dinitrobenzonitrile. This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring, positioned ortho and para to the activating cyano group and meta to the deactivating chloro group.

3.1.2. Step 2: Reduction of the Dinitro Compound

The dinitro compound is then reduced to the corresponding diamine, 4-chloro-2,6-diaminobenzonitrile. This reduction is a critical step and can be achieved using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, in a suitable solvent like ethanol or a toluene/water mixture.[2] This method is favored for its relatively low cost and high efficiency in reducing aromatic nitro groups.

Stage 2: Acylation of the Diamine to Yield Lodoxamide Ethyl

The final stage of the synthesis involves the acylation of the newly synthesized 4-chloro-2,6-diaminobenzonitrile with a suitable oxalic acid derivative to introduce the characteristic dioxamic acid ester groups.

3.2.1. Acylation with Ethyl Oxalyl Chloride

The most direct method for this transformation is the reaction of 4-chloro-2,6-diaminobenzonitrile with two equivalents of ethyl oxalyl chloride. This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino groups of the diamine attack the electrophilic carbonyl carbon of the ethyl oxalyl chloride.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical literature and represent a viable pathway for the laboratory-scale synthesis of Lodoxamide Ethyl.

Synthesis of 4-Chloro-3,5-diaminobenzonitrile

Protocol:

-

Preparation of 4-chloro-3,5-dinitrobenzonitrile: To a stirred solution of 4-chlorobenzonitrile in concentrated sulfuric acid, carefully add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 10°C). After the addition is complete, the reaction mixture is stirred for several hours, allowing for the dinitration to proceed. The mixture is then carefully poured onto crushed ice, and the precipitated 4-chloro-3,5-dinitrobenzonitrile is collected by filtration, washed with water until neutral, and dried.

-

Reduction to 4-chloro-3,5-diaminobenzonitrile: A mixture of 4-chloro-3,5-dinitrobenzonitrile, iron powder, and a solvent system of toluene and water is heated to reflux.[2] A small amount of acetic acid can be added to facilitate the reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the hot reaction mixture is filtered to remove the iron salts. The organic layer of the filtrate is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-chloro-3,5-diaminobenzonitrile, which can be purified by recrystallization.

Synthesis of Diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate (Lodoxamide Ethyl)

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2,6-diaminobenzonitrile in anhydrous dichloromethane. Add two equivalents of triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add a solution of two equivalents of ethyl oxalyl chloride in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the diamine. Quench the reaction by adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Lodoxamide Ethyl can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Visualization of the Synthetic Pathway and Mechanism of Action

Synthetic Pathway of Lodoxamide Ethyl

Caption: Lodoxamide's proposed mechanism of action.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 |

| 4-Chloro-3,5-dinitrobenzonitrile | C₇H₂ClN₃O₄ | 227.56 |

| 4-Chloro-2,6-diaminobenzonitrile | C₇H₆ClN₃ | 167.60 |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 |

| Lodoxamide Ethyl | C₁₅H₁₂ClN₃O₆ | 365.73 |

Conclusion

The synthesis of Lodoxamide Ethyl is a well-established process rooted in fundamental organic chemistry principles. The pathway, from the readily available 4-chlorobenzonitrile to the final acylated product, demonstrates a logical progression of functional group transformations. Understanding this synthetic route is crucial for process optimization, impurity profiling, and the development of next-generation mast cell stabilizers. The efficacy of Lodoxamide in treating ocular allergies underscores the importance of continued research in this therapeutic area, with its synthesis providing a valuable template for the exploration of novel anti-allergic agents.

References

-

PubChem. Lodoxamide. National Center for Biotechnology Information. [Link]

-

Grokipedia. Lodoxamide. [Link]

-

U.S. Food & Drug Administration. ALOMIDE® (lodoxamide tromethamine ophthalmic solution) 0.1%. [Link]

- Wright, J. B., Hall, C. M., & Johnson, H. G. (1978). N,N'-(Substituted-phenylene)dioxamic Acids and Their Esters. A New Class of Potent Antiallergy Agents. Journal of Medicinal Chemistry, 21(11), 1158–1163.

- Wright, J. B. (1979). U.S. Patent No. 4,152,438. Washington, DC: U.S.

-

PrepChem. Synthesis of 4-chloro-2-nitrobenzonitrile. [Link]

- Google Patents.

-

PrepChem. Synthesis of 4-chloro-3,5-diaminobenzonitrile. [Link]

-

Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]

-

The Royal Society of Chemistry. Synthesis of heterocyclic compounds by C-O bond catalyzed by copper catalyzed by amide ligands. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Lodoxamide

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the in vitro pharmacological profile of Lodoxamide. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental designs and provides detailed, field-proven protocols for characterizing mast cell stabilizing agents.

Introduction: Defining Lodoxamide's Role

Lodoxamide is a well-established mast cell stabilizer, primarily utilized in ophthalmology for treating allergic conditions such as vernal keratoconjunctivitis.[1][2] Its clinical efficacy stems from its potent ability to inhibit the Type I immediate hypersensitivity reaction.[3] The core of this activity lies in preventing the degranulation of mast cells, thereby blocking the release of a cascade of inflammatory mediators that drive the allergic response.[4]

Unlike antihistamines that merely block the action of released histamine, Lodoxamide acts upstream, preventing the release of histamine, leukotrienes (also known as Slow-Reacting Substances of Anaphylaxis or SRS-A), prostaglandins, and various cytokines from the activated mast cell.[1][4] This guide will dissect the in vitro evidence that substantiates this mechanism, explore its molecular targets, and provide robust protocols for its characterization.

Core Mechanism of Action: Mast Cell Stabilization

The hallmark of Lodoxamide's in vitro profile is its ability to stabilize mast cells. This effect is most critically demonstrated by its inhibition of antigen-stimulated mediator release.

The Calcium Influx Blockade Hypothesis

The long-standing and primary hypothesis for Lodoxamide's mechanism is its ability to prevent the influx of extracellular calcium into the mast cell following antigen stimulation.[1][3] In a Type I hypersensitivity reaction, the cross-linking of IgE antibodies on the mast cell surface by an allergen initiates a complex signaling cascade. This culminates in a rapid and sustained increase in intracellular calcium concentration ([Ca2+]i), a critical trigger for the fusion of granular membranes with the cell membrane and the subsequent release of pre-formed mediators (degranulation).

Lodoxamide effectively short-circuits this process. By preventing this calcium influx, the necessary signal for degranulation is abrogated.[5] This mechanism is consistent across various in vitro models, including studies on isolated rat peritoneal mast cells and sensitized conjunctival tissues.[5][6] It is crucial to note that Lodoxamide does not possess intrinsic antihistaminic or cyclooxygenase inhibitory activity, underscoring its specific action on the mast cell stabilization pathway.[1]

Beyond Stabilization: Effects on Other Immune Cells

While mast cell stabilization is its primary function, the pharmacological profile of Lodoxamide extends to other key cells involved in the allergic inflammatory cascade, notably eosinophils.

Inhibition of Eosinophil Activity

In vitro studies have demonstrated that Lodoxamide exerts potent inhibitory effects on eosinophil activation and chemotaxis.[7] It significantly and dose-dependently inhibits the chemotactic response of eosinophils towards stimuli like fMLP and IL-5.[8] Furthermore, Lodoxamide can suppress the release of cytotoxic granule proteins from activated eosinophils, including eosinophil peroxidase (EPO), eosinophil cationic protein (ECP), and eosinophil-derived neurotoxin (EDN).[8] This dual-action on both mast cells and eosinophils makes it a particularly effective agent in controlling allergic inflammation, as eosinophil infiltration is a key feature of the late-phase allergic reaction.

Modulation of Adhesion Molecules

Lodoxamide has also been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on conjunctival epithelial cells in vitro.[9] ICAM-1 is a critical adhesion molecule that facilitates the recruitment and binding of inflammatory cells, such as eosinophils and neutrophils, to the site of inflammation. By reducing ICAM-1 expression, Lodoxamide further impedes the amplification of the inflammatory response.[4]

Quantitative Pharmacology: Potency and Efficacy

In vitro assays consistently demonstrate that Lodoxamide is a highly potent inhibitor of mediator release. It is notably more potent than the first-generation mast cell stabilizer, cromolyn sodium.

| Parameter | Cell/Tissue Type | Stimulus | Lodoxamide Potency | Reference |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | Compound 48/80, anti-IgE, A23187 | IC50: 0.1 - 50 µM (biphasic) | [5] |

| Histamine Release Inhibition | Rat Conjunctival Tissue | Antigen Challenge | 46% inhibition @ 10 µg/mL | [10] |

| Comparative Potency | Rat PCA Model (in vivo basis for in vitro potency) | Antigen | ~2500x more potent than Cromolyn Sodium | [5][11] |

| Eosinophil Chemotaxis | Human Eosinophils | fMLP, IL-5 | Significant, dose-dependent inhibition | [8] |

| ICAM-1 Expression | Human Conjunctival Cell Line | Basal & IFN-γ stimulated | Significant downregulation | [9] |

Table 1: Summary of In Vitro Potency and Efficacy Data for Lodoxamide.

Core Experimental Protocols

The following protocols are foundational for characterizing the in vitro pharmacological profile of a mast cell stabilizer like Lodoxamide. They are designed to be self-validating, incorporating appropriate positive and negative controls.

Protocol: Mast Cell Stabilization Assay (Rat Peritoneal Mast Cells)

This ex vivo assay is a cornerstone for evaluating mast cell stabilizers. It directly measures the ability of a compound to prevent degranulation and subsequent histamine release from primary mast cells.

Objective: To quantify the dose-dependent inhibition of antigen- or secretagogue-induced histamine release from isolated rat peritoneal mast cells by Lodoxamide.

Methodology:

-

Mast Cell Isolation:

-

Humanely euthanize a Sprague-Dawley rat.

-

Inject 15-20 mL of pre-warmed (37°C) Tyrode's buffer into the peritoneal cavity.

-

Gently massage the abdomen for 90 seconds to dislodge mast cells.

-

Aspirate the peritoneal fluid and transfer it to a 50 mL conical tube.

-

Centrifuge at 150 x g for 10 minutes at room temperature. Discard the supernatant.

-

Gently resuspend the cell pellet in fresh Tyrode's buffer. Purity can be assessed by staining with Toluidine Blue.

-

-

Compound Incubation:

-

Aliquot the mast cell suspension into microcentrifuge tubes.

-

Add varying concentrations of Lodoxamide ethyl (e.g., 0.01 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 15 minutes at 37°C.

-

Positive Control: A known mast cell stabilizer like Cromolyn Sodium.

-

-

Stimulation (Degranulation Induction):

-

Add a stimulating agent. Common choices include:

-

Compound 48/80 (1 µg/mL): A potent chemical secretagogue.

-

Anti-IgE Antibody: For cross-linking IgE receptors, mimicking an allergic reaction.

-

Calcium Ionophore A23187 (0.5 µM): Bypasses receptor signaling to directly increase intracellular calcium.

-

-

Incubate for 20 minutes at 37°C.

-

-

Termination and Sample Collection:

-

Stop the reaction by placing tubes on ice and adding 1 mL of cold buffer.

-

Centrifuge at 400 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the released histamine.

-

Total Histamine Control: Lyse an aliquot of untreated cells with 10% Triton X-100 to determine the maximum possible histamine release.

-

-

Quantification of Histamine Release:

-

Use a commercially available Histamine ELISA kit.

-

Follow the manufacturer's instructions to measure the histamine concentration in each supernatant sample.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample relative to the total histamine control.

-

Calculate the percentage inhibition afforded by Lodoxamide at each concentration compared to the stimulated vehicle control.

-

Plot the percentage inhibition against the log of Lodoxamide concentration to determine the IC50 value.

-

Protocol: Leukotriene Release Assay (EIA)

This protocol quantifies the inhibition of newly synthesized lipid mediators, providing a broader view of the compound's anti-inflammatory effects.

Objective: To measure Lodoxamide's ability to inhibit the release of cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄) from stimulated mast cells.

Methodology:

-

Cell Stimulation:

-

Follow steps 1-3 from the Mast Cell Stabilization Assay protocol. The calcium ionophore A23187 is a robust stimulus for leukotriene synthesis.

-

-

Sample Collection:

-

After the 20-minute stimulation, centrifuge the tubes at 400 x g for 5 minutes at 4°C.

-

Collect the supernatant.

-

-

Quantification (Enzyme Immunoassay - EIA):

-

Use a commercial Cysteinyl Leukotriene EIA kit. These kits are competitive immunoassays and are highly sensitive.

-

Follow the kit's protocol precisely, which typically involves adding samples, standards, a leukotriene-peroxidase conjugate, and substrate to a pre-coated plate.

-

Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using the provided leukotriene standards.

-

Determine the concentration of leukotrienes in each sample from the standard curve.

-

Calculate the percentage inhibition at each Lodoxamide concentration and determine the IC50.

-

Protocol: Calcium Influx Assay (Fluorescent Dye-Based)

This assay directly investigates the proposed mechanism of action by measuring changes in intracellular calcium.

Objective: To determine if Lodoxamide inhibits the rise in intracellular calcium ([Ca2+]i) following mast cell stimulation.

Methodology:

-

Cell Loading:

-

Isolate mast cells as described previously.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM (e.g., 2-5 µM), in a buffer containing a non-ionic detergent like Pluronic F-127 to aid dispersion.

-

Incubate for 30-45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

Wash the cells twice in fresh buffer to remove extracellular dye.

-

-

Measurement:

-

Transfer the loaded cells to the cuvette of a fluorometer or the wells of a black, clear-bottom 96-well plate for use in a plate reader with fluorescence capability.

-

Record a stable baseline fluorescence reading.

-

-

Compound Addition:

-

Add Lodoxamide or vehicle control and incubate for 10-15 minutes, continuing to record fluorescence.

-

-

Stimulation:

-

Add the stimulating agent (e.g., Compound 48/80 or Anti-IgE) and immediately record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in [Ca2+]i.

-

-

Data Analysis:

-

The primary endpoint is the peak fluorescence intensity (or the area under the curve) after stimulation.

-

Compare the peak fluorescence in Lodoxamide-treated cells to the vehicle-treated control.

-

Calculate the percentage inhibition of the calcium response at various Lodoxamide concentrations to determine an IC50.

-

Integrated Experimental Workflow

A logical progression of in vitro assays is critical for efficiently characterizing a novel compound. The workflow begins with broad functional screening and progresses to more detailed mechanistic studies.

Conclusion

The in vitro pharmacological profile of Lodoxamide is characterized by its potent, multi-faceted inhibition of the allergic inflammatory response. Its primary, well-documented mechanism is the stabilization of mast cells via the prevention of calcium influx, which robustly inhibits the release of histamine and leukotrienes.[1][5] Furthermore, its activity extends to the inhibition of eosinophil recruitment and activation and the downregulation of cellular adhesion molecules, demonstrating a broader anti-inflammatory effect than first-generation compounds.[8][9] The protocols and data presented in this guide provide a robust framework for researchers to investigate and characterize novel mast cell stabilizing agents, using Lodoxamide as a benchmark for potent and specific activity.

References

-

Yanni, J. M., Weimer, L. K., Glaser, R. L., Lang, L. S., Robertson, S. M., & Spellman, J. M. (1993). Effect of Lodoxamide on in Vitro and in Vivo Conjunctival Immediate Hypersensitivity Responses in Rats. International Archives of Allergy and Immunology, 101(1), 102–106. [Link][6]

-

Yanni, J. M., Weimer, L. K., Glaser, R. L., Lang, L. S., Robertson, S. M., & Spellman, J. M. (1993). Effect of Lodoxamide on in vitro and in vivo Conjunctival Immediate Hypersensitivity Responses in Rats. Karger Publishers. [Link][10]

-

Ciprandi, G., Buscaglia, S., Catrullo, A., Paolieri, F., & Riccio, A. M. (1996). Antiallergic activity of topical lodoxamide on in vivo and in vitro models. Allergy, 51(12), 946–951. [Link][9]

-

Yanni, J. M., Weimer, L. K., Glaser, R. L., Lang, L. S., Robertson, S. M., & Spellman, J. M. (1993). Effect of Lodoxamide on in vitro and in vivo Conjunctival Immediate Hypersensitivity Responses in Rats. International Archives of Allergy and Immunology. [Link][12]

-

McIntosh, A. E., et al. (2014). The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35. Molecular Pharmacology, 85(1), 96-103. [Link][13]

-

U.S. Food and Drug Administration. (2001). ALOMIDE® (lodoxamide tromethamine ophthalmic solution) 0.1% product label. accessdata.fda.gov. [Link][1]

-

National Center for Biotechnology Information. Lodoxamide. PubChem Compound Summary for CID 44564. [Link][3]

-

McIntosh, A. E., et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. PubMed. [Link][14]

-

Taylor & Francis Online. Lodoxamide – Knowledge and References. Taylor & Francis. [Link][11]

-

Johnson, H. G., & Van Hout, C. A. (1982). The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma. International journal of immunopharmacology, 4(5), 429–436. [Link][5]

-

Moqbel, R., et al. (1995). Inhibitory Effects of Lodoxamide on Eosinophil Activation. Semantic Scholar. [Link][7]

-

Tursi, A., et al. (1997). Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis. Ophthalmology, 104(5), 849–853. [Link][15]

-

Moqbel, R., et al. (1995). Inhibitory effects of lodoxamide on eosinophil activation. The Journal of allergy and clinical immunology, 95(1 Pt 1), 116–123. [Link][8]

-

Cernea, D. (2002). An efficacy study of lodoxamide treatment in allergic eye lesions. Oftalmologia (Bucharest, Romania : 1990), 54(3), 63–69. [Link][4]

-

Ciprandi, G., et al. (1998). Tear histamine and histaminase during the early (EPR) and late (LPR) phases of the allergic reaction and the effects of lodoxamide. Allergy and asthma proceedings, 19(5), 299–303. [Link]

-

Mayo Clinic. (2025). Lodoxamide (Ophthalmic Route). Mayo Clinic. [Link][2]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Lodoxamide (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [An efficacy study of lodoxamide treatment in allergic eye lesions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Lodoxamide on Eosinophil Activation | Semantic Scholar [semanticscholar.org]

- 8. Inhibitory effects of lodoxamide on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiallergic activity of topical lodoxamide on in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. karger.com [karger.com]

- 13. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lodoxamide Ethyl: A Deep Dive into Mast Cell Stabilization for Allergic Reactions

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Allergic reactions, driven by the degranulation of mast cells, represent a significant area of therapeutic intervention. Mast cell stabilizers are a class of drugs that mitigate the type 1 immediate hypersensitivity reaction by preventing the release of histamine and other inflammatory mediators. This technical guide provides an in-depth exploration of Lodoxamide ethyl, a potent mast cell stabilizer. We will delve into its physicochemical properties, mechanism of action at the molecular level, and the established preclinical and clinical methodologies used to validate its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of allergic diseases and the development of novel anti-allergic therapies.

The Central Role of Mast Cells in Allergic Hypersensitivity

Mast cells are key players in the pathophysiology of immediate hypersensitivity reactions, which are at the core of allergic diseases such as allergic conjunctivitis, rhinitis, and asthma.[1] These tissue-resident immune cells are granulated and become activated when allergens cross-link immunoglobulin E (IgE) antibodies bound to their high-affinity FcεRI receptors.[2][3] This activation triggers a complex signaling cascade, culminating in degranulation—the release of pre-formed mediators stored in cytoplasmic granules.[4] These mediators include histamine, proteases (like tryptase and chymase), and various cytokines and chemokines.[2][5] The release of these substances leads to the classic symptoms of an allergic reaction: vasodilation, increased vascular permeability, smooth muscle contraction, and the recruitment of other inflammatory cells like eosinophils and neutrophils.[1][6] Therefore, stabilizing mast cells to prevent this degranulation is a primary therapeutic strategy for managing allergic conditions.[1][7]

Lodoxamide: A Profile of a Potent Mast Cell Stabilizer

Lodoxamide is an anti-allergic compound recognized for its potent mast cell stabilizing properties.[8][9] It is often used topically, particularly as Lodoxamide tromethamine in ophthalmic solutions, for the treatment of allergic conjunctivitis, including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis.[8][10][11]

Physicochemical Properties

Lodoxamide ethyl is the diethyl ester derivative of Lodoxamide.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate | [12] |

| Molecular Formula | C15H14ClN3O6 | [12][13] |

| Molecular Weight | 367.74 g/mol | [9] |

| Appearance | Crystals from ethanol | [9] |

| Melting Point | 177-179°C | [9] |

| Storage Temperature | 0-8°C |

Mechanism of Action: Preventing the Cascade

While the precise molecular mechanism of Lodoxamide is not fully elucidated, it is well-established that its primary action is to stabilize the mast cell membrane, thereby preventing degranulation.[10][14] The leading hypothesis is that Lodoxamide prevents the influx of calcium ions (Ca2+) into the mast cell upon antigen stimulation.[4][10][15] This is a critical step, as the rise in intracellular calcium is a key trigger for the fusion of granular membranes with the cell membrane, leading to the release of inflammatory mediators.[4]

By inhibiting this calcium influx, Lodoxamide effectively halts the release of histamine, slow-reacting substances of anaphylaxis (SRS-A, now known as peptidoleukotrienes), and other chemoattractant factors that orchestrate the allergic response.[10][14][15] It is important to note that Lodoxamide does not possess intrinsic vasoconstrictor, antihistaminic, or cyclooxygenase-inhibiting activity.[15] Its therapeutic effect is solely derived from its ability to prevent the initial release of inflammatory mediators from mast cells.[11][15]

Recent research has also identified Lodoxamide as a high-potency agonist for the G protein-coupled receptor GPR35, which is expressed on various immune cells.[7][16] The activation of GPR35 may contribute to its anti-allergic effects, representing an additional avenue for its mechanism of action.[7]

Furthermore, Lodoxamide has been shown to inhibit the chemotaxis of eosinophils, another critical cell type involved in the late-phase allergic reaction.[6][14][17][18] This dual action on both mast cells and eosinophils enhances its clinical efficacy in managing allergic inflammation.[6][7][8]

Signaling Pathway of Mast Cell Degranulation and Lodoxamide's Point of Intervention

Caption: Lodoxamide inhibits mast cell degranulation by blocking calcium influx.

Methodologies for Efficacy Validation

The evaluation of mast cell stabilizers like Lodoxamide ethyl involves a combination of in vitro and in vivo experimental models. These assays are designed to quantify the drug's ability to inhibit mast cell degranulation and to assess its clinical relevance in allergic models.

In Vitro Assays for Mast Cell Stabilization

In vitro assays provide a controlled environment to study the direct effects of Lodoxamide on mast cells.[2]

-

Primary Human Mast Cells: Human mast cells differentiated from CD34+ progenitor cells are considered the gold standard.[2][3] These cells are sensitized with IgE and then challenged with an anti-IgE antibody or a specific allergen to induce degranulation.[2]

-

Rat Basophilic Leukemia (RBL-2H3) Cells: This is a commonly used cell line that mimics many of the functions of mast cells, providing a more readily available and consistent model.[1]

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a self-validating system to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media until confluent.

-

Sensitize the cells by incubating with anti-DNP IgE overnight. This allows the IgE to bind to the FcεRI receptors on the cell surface.

-

-

Drug Treatment:

-

Wash the sensitized cells to remove unbound IgE.

-

Incubate the cells with varying concentrations of Lodoxamide ethyl (or a vehicle control) for a predetermined time (e.g., 30 minutes).

-

-

Antigen Challenge:

-

Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin), the specific antigen, to the cells.

-

Incubate for a sufficient time (e.g., 1 hour) to allow for mediator release.

-

-

Quantification of β-Hexosaminidase Release:

-

Collect the cell supernatant.

-

To determine the total cellular β-hexosaminidase, lyse a separate set of untreated cells with a detergent like Triton X-100.

-

In a 96-well plate, mix the supernatant (or cell lysate) with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate the plate to allow the enzyme to cleave the substrate.

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of β-hexosaminidase released.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.

-

Plot the percentage of inhibition against the log concentration of Lodoxamide to determine the IC50 value.

-

Other key in vitro readouts include:

-

Histamine Release Assay: Quantified using ELISA or fluorometric assays.[3]

-

Tryptase Activity Assay: Measured using a chromogenic substrate.[19]

-

Cytokine and Chemokine Release: Assessed using multiplex assays (e.g., Luminex) or ELISA.[20]

-

Calcium Influx Measurement: Monitored using calcium-sensitive fluorescent dyes.

Experimental Workflow: In Vitro Mast Cell Stabilization Assay

Caption: Workflow for assessing mast cell stabilization in vitro.

In Vivo Models of Allergic Reactions

Animal models are crucial for evaluating the efficacy of Lodoxamide in a physiological context.[21]

-

Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice: This is a classic model to assess the in vivo inhibition of IgE-mediated mast cell degranulation.[1][22]

-

Sensitization: Intradermally inject anti-DNP IgE into the ear or dorsal skin of the animal.

-

Drug Administration: Administer Lodoxamide ethyl (orally or intraperitoneally) at various time points before the antigen challenge.

-

Antigen Challenge: After a latent period, intravenously inject the antigen (DNP-HSA) along with a dye such as Evans blue.

-

Evaluation: The antigen-antibody reaction on the skin mast cells causes degranulation and increased vascular permeability, leading to the extravasation of the dye. The size and intensity of the blue spot at the injection site are measured and compared between the drug-treated and control groups.

-

-

Allergen-Induced Conjunctivitis in Guinea Pigs or Mice: This model is particularly relevant for ophthalmic formulations of Lodoxamide.[21][23][24][25]

-

Sensitization: Sensitize the animals with an allergen like ovalbumin (OA) or ragweed pollen.[21][23][26]

-

Drug Administration: Topically administer Lodoxamide eye drops to one eye, with the contralateral eye receiving a placebo.

-

Allergen Challenge: Challenge both eyes with a topical application of the allergen solution.

-

Evaluation: Assess the clinical signs of allergic conjunctivitis, such as conjunctival hyperemia (redness), chemosis (swelling), and ocular discharge, using a standardized scoring system.[21][27] Additionally, tear fluid can be collected to measure levels of histamine, tryptase, and inflammatory cells (eosinophils, neutrophils).[23][24][28]

-

Clinical Efficacy and Therapeutic Applications

Clinical trials have consistently demonstrated the efficacy of Lodoxamide in treating allergic conjunctivitis.[8][27] Studies have shown that Lodoxamide is effective in reducing the signs and symptoms of seasonal and perennial allergic conjunctivitis, including itching, hyperemia, and tearing.[27][28] Furthermore, it has been shown to be superior to placebo and comparable or superior to other mast cell stabilizers like cromolyn sodium and N-acetyl-aspartyl glutamic acid (NAAGA).[7][29]

A key advantage of Lodoxamide is its prophylactic potential. When administered before allergen exposure, it can effectively prevent the onset of allergic symptoms.[27] This makes it a valuable therapeutic option for patients with predictable seasonal allergies.

Summary of Clinical Findings for Lodoxamide in Allergic Conjunctivitis

| Clinical Endpoint | Outcome with Lodoxamide Treatment | References |

| Ocular Itching | Significantly reduced | [27][28] |

| Conjunctival Hyperemia | Significantly reduced | [27][30] |

| Tear Tryptase Levels | Significantly reduced after allergen challenge | [28] |

| Inflammatory Cell Infiltration (Eosinophils, Neutrophils) | Significantly reduced | [8][28] |

| Overall Clinical Improvement | Significant improvement compared to placebo | [8][29] |

Conclusion and Future Directions

Lodoxamide ethyl is a well-established and effective mast cell stabilizer with a clear mechanism of action centered on the inhibition of calcium influx and subsequent degranulation. The methodologies for its preclinical and clinical evaluation are robust and well-defined. For drug development professionals, Lodoxamide serves as a benchmark for the development of new mast cell stabilizers.

Future research may focus on elucidating the precise molecular interactions of Lodoxamide with its targets, including the calcium channels and GPR35. Further exploration of its inhibitory effects on eosinophils could also open new therapeutic avenues for a broader range of inflammatory diseases. The development of novel delivery systems to enhance its bioavailability and duration of action also remains an area of active interest.

References

-

Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British journal of pharmacology, 170(1), 23–37. [Link]

-

Cerqueti, P. M., Ricca, V., Tosca, M. A., Buscaglia, S., & Ciprandi, G. (1994). Lodoxamide treatment of allergic conjunctivitis. International archives of allergy and immunology, 105(2), 185–189. [Link]